2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol
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Overview
Description
2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of bromine, methoxy, and imino groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol typically involves multiple steps, starting from readily available precursorsThe reaction conditions often require the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the condensation reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The imino group can be reduced to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or ammonia (NH3) can be used under basic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Hydroxylated or aminated derivatives.
Scientific Research Applications
2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Mechanism of Action
The mechanism of action of 2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol involves its interaction with specific molecular targets and pathways. The bromine and imino groups play a crucial role in its reactivity and binding affinity to biological targets. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
2-Bromo-4,6-dimethylbenzenol: Similar structure but lacks the imino and methoxy groups.
4-Bromo-2,6-dimethoxybenzaldehyde: Contains similar functional groups but differs in the aldehyde group instead of the imino group
Uniqueness
2-Bromo-6-{[(3,4-dimethoxybenzyl)imino]methyl}-4-methoxybenzenol is unique due to the presence of both bromine and imino groups, which confer distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-bromo-6-[(3,4-dimethoxyphenyl)methyliminomethyl]-4-methoxyphenol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO4/c1-21-13-7-12(17(20)14(18)8-13)10-19-9-11-4-5-15(22-2)16(6-11)23-3/h4-8,10,20H,9H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSOLTKHAFYXJIW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CN=CC2=C(C(=CC(=C2)OC)Br)O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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